

Application Notes and Protocols for 10-Methylheptadecanoyl-CoA in Lipidomics

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Compound of Interest

Compound Name: 10-Methylheptadecanoyl-CoA

Cat. No.: B15597570

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Introduction

Branched-chain fatty acids (BCFAs) and their activated acyl-CoA counterparts are increasingly recognized for their diverse biological roles, ranging from components of cellular membranes to signaling molecules. **10-Methylheptadecanoyl-CoA** is a specific branched-chain acyl-CoA that falls within this important class of lipids. While detailed studies on **10-Methylheptadecanoyl-CoA** are still emerging, its structural similarity to other well-characterized BCFAs suggests its potential involvement in various cellular processes. These application notes provide a comprehensive overview of the potential uses of **10-Methylheptadecanoyl-CoA** in lipidomics studies, including hypothetical applications, detailed experimental protocols adapted from general acyl-CoA analysis, and data presentation frameworks.

BCFAs can influence membrane fluidity and have been implicated in metabolic regulation and cellular signaling.^{[1][2]} Their analysis, however, presents unique challenges due to their lower abundance compared to straight-chain fatty acids and the need for sensitive and specific analytical methods. The protocols outlined below are designed to provide a robust framework for researchers investigating the metabolism and function of **10-Methylheptadecanoyl-CoA** and other branched-chain acyl-CoAs.

Hypothetical Applications in Lipidomics Research

Given the limited direct research on **10-Methylheptadecanoyl-CoA**, its applications in lipidomics can be extrapolated from studies on similar branched-chain fatty acids and acyl-CoAs. Potential areas of investigation include:

- **Biomarker Discovery:** Altered levels of **10-Methylheptadecanoyl-CoA** in tissues or biofluids could serve as potential biomarkers for metabolic diseases, microbial dysbiosis, or certain types of cancer.^[1]
- **Microbial Metabolism Studies:** BCFAs are significant components of bacterial lipids.^[2] Analysis of **10-Methylheptadecanoyl-CoA** could be employed to study the metabolic interactions between host and gut microbiota.
- **Cancer Research:** Some BCFAs have been shown to inhibit the proliferation of cancer cells. ^[1] Investigating the impact of **10-Methylheptadecanoyl-CoA** on cancer cell lipidomes could reveal novel therapeutic targets.
- **Drug Development:** Understanding the metabolic pathways involving **10-Methylheptadecanoyl-CoA** can aid in the development of drugs targeting lipid metabolism.

Data Presentation

Quantitative data from lipidomics experiments involving **10-Methylheptadecanoyl-CoA** should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for presenting such data.

Table 1: Quantitative Analysis of **10-Methylheptadecanoyl-CoA** in Biological Samples

Sample ID	Sample Type	Condition	10-Methylheptadecanoyl-CoA Concentration (pmol/mg tissue or protein)	Standard Deviation	p-value
CTRL-01	Liver Tissue	Control	1.25	0.15	-
TREAT-01	Liver Tissue	Treatment X	2.87	0.32	<0.05
CTRL-02	Plasma	Control	0.45	0.08	-
TREAT-02	Plasma	Treatment X	0.98	0.12	<0.05

Table 2: Relative Abundance of **10-Methylheptadecanoyl-CoA** in Different Lipid Classes

Lipid Class	Control Group (% of Total Acyl-CoAs)	Treatment Group (% of Total Acyl-CoAs)	Fold Change
Triacylglycerols	0.05	0.12	2.4
Phosphatidylcholines	0.02	0.08	4.0
Sphingomyelins	0.01	0.03	3.0

Experimental Protocols

The following are detailed protocols for the extraction and analysis of **10-Methylheptadecanoyl-CoA** from biological samples, adapted from established methods for short and long-chain acyl-CoA analysis.

Protocol 1: Extraction of Acyl-CoAs from Tissues or Cells

This protocol describes a solid-phase extraction (SPE) method for the isolation of acyl-CoAs.

Materials:

- Homogenization buffer (e.g., 50 mM KH₂PO₄, 10 mM MgCl₂, pH 7.4)
- Internal standard (e.g., a stable isotope-labeled version of a related acyl-CoA)
- Acetonitrile
- Methanol
- 50 mM Ammonium formate (pH 6.3)
- Solid-phase extraction (SPE) cartridges (e.g., silica-based)
- Nitrogen gas evaporator
- Centrifuge

Procedure:

- **Sample Homogenization:** Homogenize tissue samples or cell pellets in ice-cold homogenization buffer.
- **Protein Precipitation:** Add acetonitrile to the homogenate to precipitate proteins.
- **Centrifugation:** Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.
- **Supernatant Collection:** Carefully collect the supernatant containing the acyl-CoAs.
- **SPE Cartridge Preparation:** Pre-activate the SPE cartridge with methanol, followed by equilibration with the extraction buffer.
- **Sample Loading:** Load the supernatant onto the equilibrated SPE cartridge.
- **Washing:** Wash the cartridge with the extraction buffer to remove unbound contaminants.

- Elution: Elute the acyl-CoAs using a series of methanol and ammonium formate mixtures with increasing organic solvent concentration.
- Drying: Dry the eluted sample under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., water or a low percentage of organic solvent).

Protocol 2: Quantification of 10-Methylheptadecanoyl-CoA by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of **10-Methylheptadecanoyl-CoA**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate **10-Methylheptadecanoyl-CoA** from other acyl-CoAs (e.g., start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L

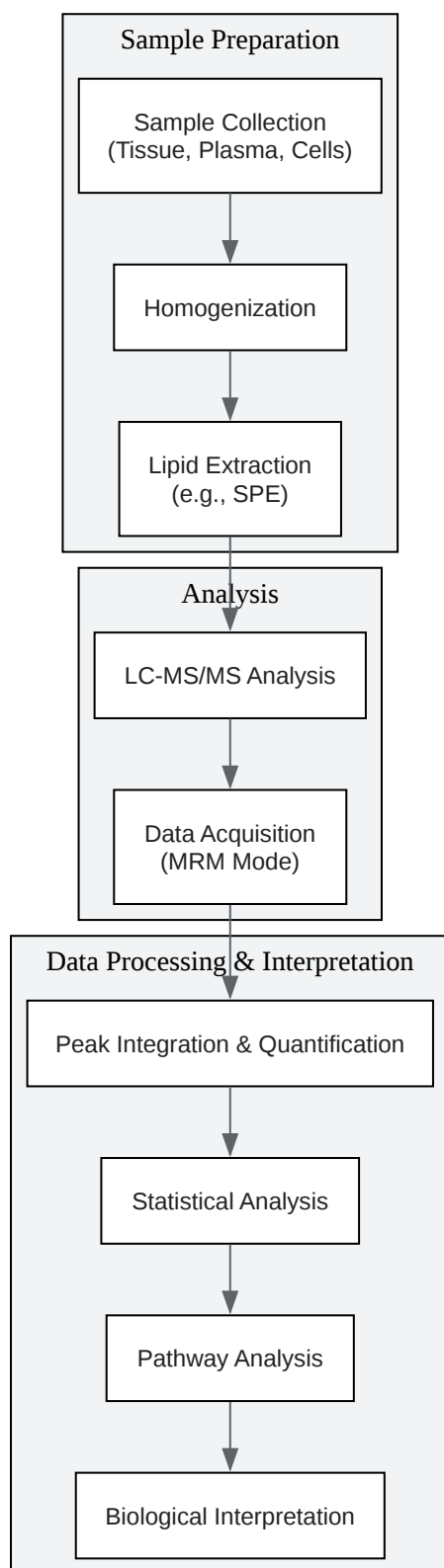
MS/MS Conditions:

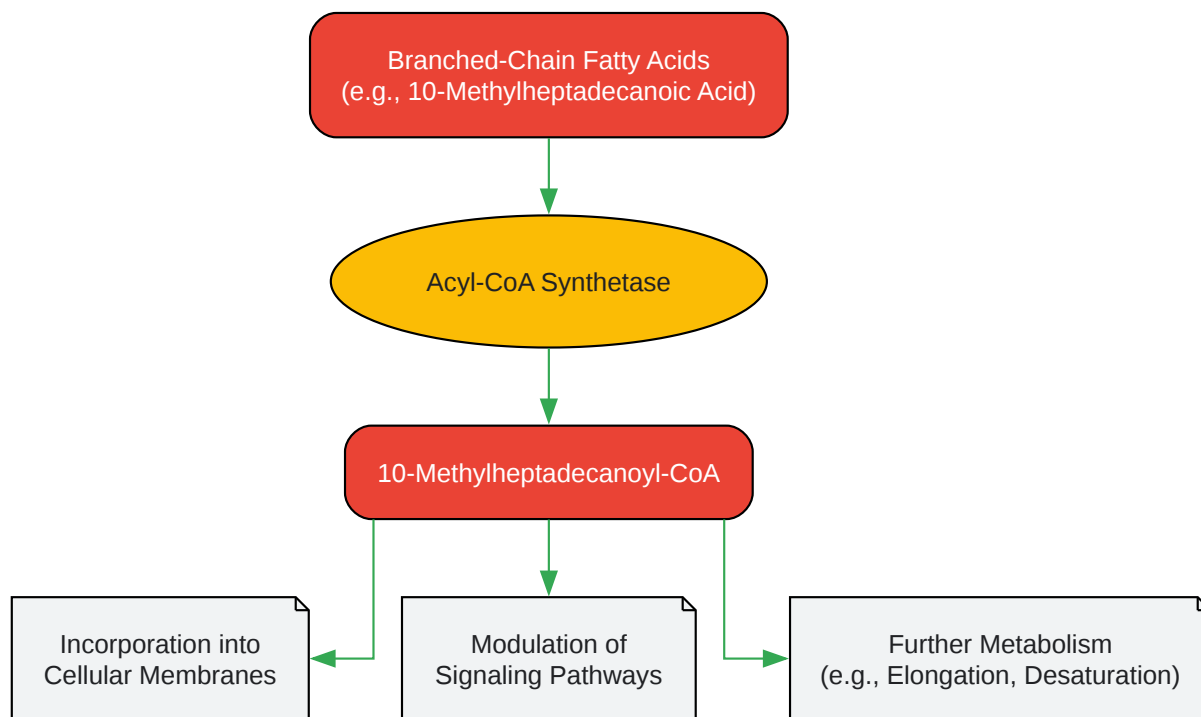
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **10-Methylheptadecanoyl-CoA** and the internal standard. A common fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate fragment (507 Da).
- Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway involving branched-chain fatty acids and a general experimental workflow for lipidomics analysis.





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